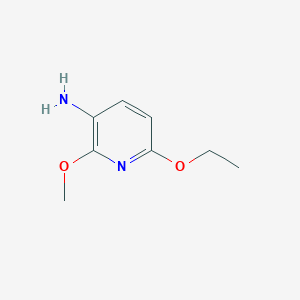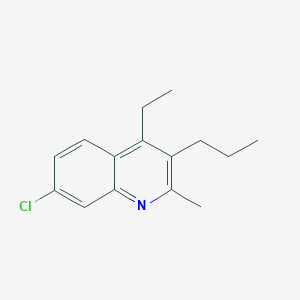
7-Chloro-4-ethyl-2-methyl-3-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-ethyl-2-methyl-3-propylquinoline is a chemical compound with the molecular formula C₁₅H₁₈ClN and a molecular weight of 247.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Méthodes De Préparation
The synthesis of 7-Chloro-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
7-Chloro-4-ethyl-2-methyl-3-propylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-4-ethyl-2-methyl-3-propylquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Chloro-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
7-Chloro-4-ethyl-2-methyl-3-propylquinoline can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Cinchonine: Another antimalarial compound with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in the development of new pharmaceuticals and industrial products.
Propriétés
Formule moléculaire |
C15H18ClN |
|---|---|
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
7-chloro-4-ethyl-2-methyl-3-propylquinoline |
InChI |
InChI=1S/C15H18ClN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
Clé InChI |
VNZBUNHNBKJOCO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=C(C=CC2=C1CC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


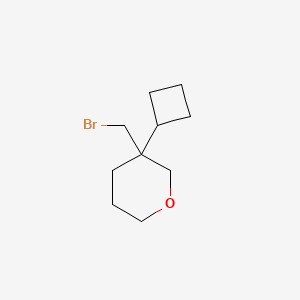
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)


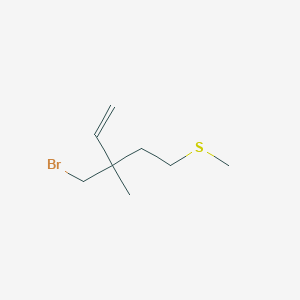

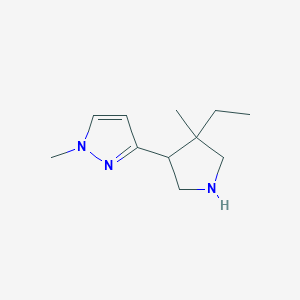
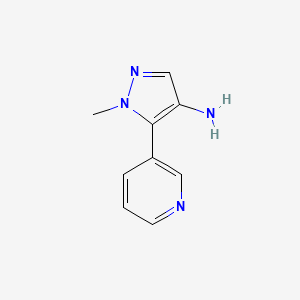
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)
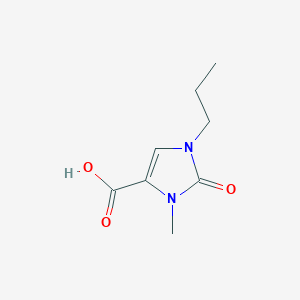
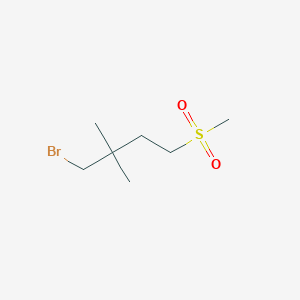
![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)

